Cholest-7-en-3beta-ol
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Overview
Description
. It is a derivative of cholesterol and plays a significant role in various biological processes. This compound is a key intermediate in the biosynthesis of cholesterol and other sterols.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholest-7-en-3beta-ol can be synthesized through several methods. One common approach involves the reduction of cholest-7-en-3-one using sodium borohydride or lithium aluminum hydride as reducing agents . Another method includes the hydrogenation of cholest-7-en-3-one in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from natural sources such as animal tissues. The compound can also be produced through microbial fermentation processes, where specific strains of bacteria or yeast are used to convert precursor molecules into this compound .
Chemical Reactions Analysis
Types of Reactions
Cholest-7-en-3beta-ol undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the hydroxyl group at the 3-position is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogenation with palladium catalyst.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Oxidation: Cholest-7-en-3-one.
Reduction: this compound.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Cholest-7-en-3beta-ol has numerous applications in scientific research:
Mechanism of Action
Cholest-7-en-3beta-ol exerts its effects primarily through its role in the biosynthesis of cholesterol. The compound acts as a substrate for enzymes such as 7-dehydrocholesterol reductase, which catalyzes the reduction of the double bond at the 7-position .
Comparison with Similar Compounds
Cholest-7-en-3beta-ol is similar to other sterols such as:
4,4-dimethyl-5alpha-cholest-7-en-3beta-ol: This compound has two additional methyl groups at the 4-position.
5alpha-cholest-7-en-3beta-ol: This compound lacks the double bond at the 7-position.
Uniqueness
This compound is unique due to its specific structure and role in cholesterol biosynthesis. Its presence and concentration can be indicative of the rate of cholesterol synthesis in biological systems .
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVFFXVYBHFIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861646 |
Source
|
Record name | Cholest-7-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6036-58-4 |
Source
|
Record name | 7-Cholesterol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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